molecular formula C23H32N2O5 B14808638 Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate

Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B14808638
M. Wt: 416.5 g/mol
InChI Key: XMQJZHLKVLUINI-UHFFFAOYSA-N
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Description

Cyclohexyl [1-(4-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a cyclohexyl group, a piperazine ring, and an isobutoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl [1-(4-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the isobutoxybenzoyl group through an acylation reaction. The final step involves the esterification of the resulting intermediate with cyclohexyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl [1-(4-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexyl [1-(4-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of cyclohexyl [1-(4-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate
  • Cyclohexyl [1-(4-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate
  • Cyclohexyl [1-(4-propoxybenzoyl)-3-oxo-2-piperazinyl]acetate

Uniqueness

Cyclohexyl [1-(4-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

IUPAC Name

cyclohexyl 2-[1-[4-(2-methylpropoxy)benzoyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H32N2O5/c1-16(2)15-29-18-10-8-17(9-11-18)23(28)25-13-12-24-22(27)20(25)14-21(26)30-19-6-4-3-5-7-19/h8-11,16,19-20H,3-7,12-15H2,1-2H3,(H,24,27)

InChI Key

XMQJZHLKVLUINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3

Origin of Product

United States

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